molecular formula C17H23N3O4 B2549457 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396806-16-8

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No. B2549457
CAS RN: 1396806-16-8
M. Wt: 333.388
InChI Key: UBEYXNSABJRTOJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A series of flexible ureas, including those with structures related to 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, were synthesized and assessed for their antiacetylcholinesterase activity. These compounds, designed to optimize spacer length and conformational flexibility, showed that a linear ethoxyethyl chain could replace a previously used spacer while maintaining high inhibitory activities when correctly substituted. This highlights the compound's potential in developing treatments targeting acetylcholinesterase, an enzyme involved in neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).

Corrosion Inhibition

1,3,5-triazinyl urea derivatives, structurally similar to 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, demonstrated effective corrosion inhibition on mild steel in acidic environments. These studies indicate the potential application of such compounds in protecting industrial materials from corrosive damage, highlighting their adsorption and formation of protective layers on metal surfaces (Mistry et al., 2011).

Cancer Research

Research into phenoxypyrimidine urea derivatives, closely related to the compound , has identified their potential as therapeutic agents in treating non-small cell lung cancer. These compounds induce apoptosis through both caspase-dependent and independent pathways and demonstrate the ability to suppress tumor growth in xenograft mouse models. This positions such molecules as promising candidates for lung cancer treatment, with specific mechanisms including the induction of apoptosis and cytoprotective autophagy (Gil et al., 2021).

Antiproliferative Effects and Kinase Inhibition

3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives have been identified as potent and selective inhibitors of the FGF receptor-1 tyrosine kinase, showcasing their utility in antiangiogenesis and potential cancer therapies. These compounds inhibit tumor cell growth and are particularly effective in models of vascularized tumors, demonstrating significant in vivo antitumor effects at non-toxic doses (Thompson et al., 2000).

Structural Studies

Structural studies on compounds such as dimethomorph, which shares similar structural motifs with 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, provide insights into molecular packing and hydrogen bonding. These studies offer a foundation for understanding the physical and chemical properties of these compounds, essential for their application in various scientific and industrial processes (Kang et al., 2015).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-22-14-5-6-15(16(13-14)23-2)19-17(21)18-7-3-4-8-20-9-11-24-12-10-20/h5-6,13H,7-12H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEYXNSABJRTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC#CCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

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